molecular formula C12H12ClN3O B2418386 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 121218-37-9

4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2418386
CAS No.: 121218-37-9
M. Wt: 249.7
InChI Key: MYEAVTGQLWTVFV-UHFFFAOYSA-N
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Description

4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a chemical compound developed for research applications. It belongs to a class of N-(pyrazolyl)benzamides that have demonstrated significant potential in biochemical and pharmacological research. While specific activity data for this compound is limited in the public domain, its structural framework is closely related to other pyrazole benzamides that are actively investigated as novel autophagy modulators with antiproliferative properties . Related compounds within this chemical family have shown promise in disrupting autophagic flux, a critical cellular process for degradation and recycling. This disruption is achieved by interfering with mTORC1 reactivation and the clearance of LC3-II, leading to an accumulation of autophagic markers . Such a mechanism is of high interest in cancer research , particularly for investigating treatment-resistant cancers like pancreatic ductal adenocarcinoma, where autophagy can act as a pro-survival mechanism for established cancer cells . The chlorobenzamide moiety and dimethylpyrazole structure present in this compound are key features in these active analogs, suggesting its utility as a valuable chemical tool for probing these complex cellular pathways. Furthermore, pyrazole amide derivatives have also been synthesized and evaluated for their antibacterial activity , including against challenging multidrug-resistant strains such as New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . This highlights the broader applicability of this chemical scaffold in infectious disease research. Researchers can utilize 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide as a building block for the synthesis of novel derivatives or as a reference standard in bioactivity screening. Notice to Researchers: This product is intended for research purposes only in laboratory applications. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is not intended as a substitute for expert advice.

Properties

IUPAC Name

4-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-7-11(16(2)15-8)14-12(17)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEAVTGQLWTVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into two primary precursors:

  • 4-Chlorobenzoyl chloride : Provides the benzamide backbone.
  • 5-Amino-1,3-dimethyl-1H-pyrazole : Supplies the pyrazole moiety.

Coupling these fragments via amide bond formation represents the most direct route, though alternative pathways involving pre-functionalized intermediates are also viable.

Nucleophilic Acyl Substitution

Reaction of 4-Chlorobenzoyl Chloride with 5-Amino-1,3-Dimethyl-1H-Pyrazole

This one-step method employs nucleophilic substitution under basic conditions:

Procedure :

  • Dissolve 5-amino-1,3-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.0 equiv) as a base to scavenge HCl.
  • Slowly introduce 4-chlorobenzoyl chloride (1.1 equiv) at 0°C.
  • Stir at room temperature for 12 hours.

Optimization :

  • Yield : 78–85% after silica gel chromatography.
  • Side Reactions : Over-acylation minimized by controlling stoichiometry.

Characterization :

  • 1H NMR (DMSO-d6) : δ 2.21 (s, 3H, CH3), 3.89 (s, 3H, N–CH3), 7.45–8.10 (m, 4H, Ar–H), 10.33 (s, 1H, NH).

Suzuki-Miyaura Coupling for Advanced Intermediates

Synthesis of 4-Chlorophenylboronic Acid-Pyrazole Conjugates

A two-step approach leverages cross-coupling to introduce the chlorophenyl group:

Step 1 : Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole

  • React 1,3-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) in CCl4 under UV light (yield: 92%).

Step 2 : Suzuki Coupling

  • Combine 5-bromo-1,3-dimethyl-1H-pyrazole (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 in dioxane/water (4:1).
  • Heat at 80°C for 6 hours (yield: 88%).

Advantages :

  • Tolerance for electron-withdrawing groups on the aryl ring.
  • Scalable to gram quantities without yield loss.

Biginelli Reaction-Derived Pathways

Cyclocondensation for Pyrazole Core Formation

The Biginelli reaction constructs the pyrazole ring in situ:

Reactants :

  • Ethyl acetoacetate (β-keto ester)
  • 4-Chlorobenzohydrazide
  • Dimethylformamide dimethyl acetal (DMFDMA)

Conditions :

  • Reflux in ethanol for 8 hours.
  • Acidic workup with HCl to precipitate the product (yield: 74%).

Mechanistic Insight :
DMFDMA acts as a carbonyl activator, facilitating cyclization via enamine intermediates.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Immobilize 5-amino-1,3-dimethyl-1H-pyrazole on Wang resin via a photolabile linker.

Coupling Protocol :

  • Swell resin in DMF.
  • Add 4-chlorobenzoyl chloride (3.0 equiv) and HOBt/DIC coupling agents.
  • Agitate for 24 hours.
  • Cleave with UV light (λ = 365 nm) to release the product (yield: 82%).

Advantages :

  • Reduces purification steps.
  • Ideal for parallel synthesis of analogues.

Microwave-Assisted Synthesis

Accelerated Amide Bond Formation

Microwave irradiation enhances reaction kinetics:

Procedure :

  • Mix 5-amino-1,3-dimethyl-1H-pyrazole and 4-chlorobenzoyl chloride (1:1.05) in DMF.
  • Irradiate at 150°C for 15 minutes (yield: 91%).

Key Parameters :

  • Power: 300 W
  • Pressure: 250 psi

Comparative Analysis of Methods

Method Yield (%) Time Scalability Purification Complexity
Nucleophilic Acyl 85 12 h High Medium
Suzuki-Miyaura 88 6 h Moderate High
Biginelli Reaction 74 8 h Low Medium
Solid-Phase 82 24 h High Low
Microwave 91 0.25 h High Low

Microwave-assisted synthesis offers the best balance of yield and efficiency, though it requires specialized equipment.

Characterization and Quality Control

Spectroscopic Validation

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
  • 13C NMR : δ 167.2 (C=O), 139.5 (pyrazole C-5), 128.9–133.1 (aromatic carbons).

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water = 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution reactions: Formation of substituted pyrazole derivatives.

    Oxidation reactions: Formation of N-oxides.

    Reduction reactions: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide exhibit significant antimicrobial activity. A study evaluating various benzamide derivatives found that certain compounds demonstrated antibacterial and antifungal properties comparable to established antibiotics such as isoniazid and fluconazole. The structure-activity relationship (SAR) analysis revealed that modifications in the benzamide structure can enhance biological efficacy against mycobacterial and fungal strains .

CompoundActivity TypeMIC (µM)Reference
W6Antibacterial5.19
W1Antifungal5.08

Anticancer Activity

The compound has also been explored for its anticancer potential. In a study focused on novel substituted benzamides, certain derivatives showed promising results against various cancer cell lines, indicating their potential as effective chemotherapeutic agents. For instance, compound W17 demonstrated an IC50 of 4.12 µM against cancer cells, outperforming standard drugs like 5-fluorouracil .

Synthesis and Derivatives

The synthesis of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves multiple steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance efficacy or reduce toxicity, showcasing the versatility of the pyrazole moiety in drug design .

Case Study 1: Antimicrobial Screening

In a comparative study of several benzamide derivatives, 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide was tested against a range of bacterial and fungal strains. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to leading treatments .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of benzamide derivatives found that 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide showed potent activity against specific cancer cell lines. The findings suggest that this compound could be a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the active site of the enzyme, blocking its activity and disrupting the electron transport chain in mitochondria. This leads to the inhibition of cellular respiration and energy production in target organisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
  • 4-bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
  • 4-methyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Uniqueness

4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions and may also influence its binding affinity to biological targets, making it a valuable compound for various applications.

Biological Activity

4-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is C13H13ClN4OC_{13}H_{13}ClN_4O. The compound features a chloro-substituted benzamide core with a dimethylpyrazole moiety, which is crucial for its biological activity. The crystal structure reveals a dihedral angle of 33.47° between the aromatic rings and the presence of intramolecular hydrogen bonds, which may influence its stability and reactivity .

Research indicates that compounds structurally related to 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can modulate autophagy and inhibit the mTORC1 signaling pathway, which is significant in cancer biology. The mTORC1 pathway plays a critical role in cell growth and proliferation. Inhibition of this pathway can lead to increased autophagic activity, potentially providing therapeutic benefits against cancer cells .

Anticancer Properties

In vitro studies have demonstrated that related pyrazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide showed submicromolar activity against pancreatic cancer cell lines (MIA PaCa-2), highlighting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Compound NameCell LineIC50 (µM)Mechanism of Action
4-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamideMIA PaCa-2< 0.5mTORC1 inhibition, autophagy modulation
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesVarious< 0.5mTORC1 inhibition

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have revealed that modifications to the pyrazole ring and benzamide moiety significantly affect biological activity. For example, the introduction of different substituents on the benzamide ring can enhance potency and selectivity against specific cancer types. These findings underscore the importance of structural modifications in developing effective anticancer agents .

Case Studies

Several case studies have explored the efficacy of pyrazole-based compounds in preclinical settings:

  • Study on Autophagy Modulation : A study investigated how certain pyrazole derivatives influenced autophagy in nutrient-deprived conditions. Results indicated that these compounds could disrupt autophagic flux while enhancing basal autophagy levels, suggesting a dual mechanism that could selectively target cancer cells under stress conditions .
  • In Vivo Efficacy : Animal models treated with pyrazole derivatives showed significant tumor reduction compared to controls. These results support further investigation into their therapeutic potential as selective anticancer agents .

Q & A

Basic Research: What are the established synthetic routes for 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the preparation of the pyrazole core, followed by coupling with a benzamide derivative. Key steps include:

  • Pyrazole Formation: Alkylation or condensation reactions to introduce the 1,3-dimethyl substituents on the pyrazole ring .
  • Amide Coupling: Reaction of 4-chlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine under basic conditions (e.g., triethylamine in anhydrous THF) to form the benzamide linkage .
  • Characterization: Intermediates are verified via FT-IR (amide C=O stretch ~1650–1680 cm⁻¹), 1^1H-NMR (pyrazole proton signals at δ 6.2–6.8 ppm), and 13^13C-NMR (quaternary carbons at δ 140–150 ppm) .

Advanced Research: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:
Optimization involves:

  • Catalyst Screening: Testing palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency in Suzuki reactions, as seen in analogous benzamide syntheses .
  • Solvent Effects: Evaluating polar aprotic solvents (DMF, DMSO) for amide bond formation, balancing reactivity and byproduct formation .
  • Temperature Control: Gradual heating (60–80°C) to minimize decomposition of thermally sensitive intermediates .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Basic Research: What spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

  • X-Ray Crystallography: Single-crystal diffraction (e.g., SHELX software ) resolves bond angles and torsional strain in the benzamide-pyrazole system, confirming planarity of the amide group .
  • FT-IR: Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • NMR Spectroscopy: 1^1H-NMR distinguishes methyl groups on the pyrazole (δ 2.3–2.6 ppm) and aromatic protons (δ 7.2–7.9 ppm). 13^13C-NMR confirms carbonyl resonance at ~168 ppm .

Advanced Research: What catalytic or biochemical applications have been explored for this compound?

Methodological Answer:

  • Suzuki Coupling: Analogous benzamide ligands (e.g., L1–L3) act as catalysts in C-C bond formation, with conversion rates monitored via GC-MS (biphenyl derivative yields up to 85%) .
  • Enzyme Inhibition: Structural analogs target bacterial enzymes (e.g., AcpS-PPTase) by mimicking acyl carrier protein substrates, disrupting lipid biosynthesis .
  • Agrochemical Potential: Pyrazole-benzamide derivatives are evaluated for pesticidal activity due to trifluoromethyl group stability and hydrophobic interactions .

Advanced Research: How can computational modeling (DFT, molecular docking) predict reactivity or biological activity?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry (B3LYP/6-31G* basis set) to predict electron density maps, highlighting nucleophilic sites (e.g., pyrazole N-atom) for electrophilic substitution .
  • Molecular Docking: Dock the compound into bacterial PPTase active sites (PDB: 1JI) using AutoDock Vina. Hydrogen bonding with Arg-120 and hydrophobic interactions with Phe-88 suggest binding affinity (ΔG ≈ −8.2 kcal/mol) .
  • ADMET Prediction: Software like SwissADME evaluates lipophilicity (LogP ≈ 3.2) and bioavailability, guiding lead optimization .

Advanced Research: How should researchers address contradictory data in catalytic efficiency or spectroscopic results?

Methodological Answer:

  • Reproducibility Checks: Repeat experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions) .
  • Cross-Validation: Compare NMR data with crystallographic results to confirm substituent positions .
  • Statistical Analysis: Apply ANOVA to catalytic yield data (e.g., Pd catalyst vs. ligand-free systems) to identify significant variables .
  • Error Source Identification: Investigate solvent impurities or crystal defects (e.g., twinning in XRD) using Rietveld refinement .

Basic Research: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability: Degrades under UV light (λ > 300 nm) due to C-Cl bond photosensitivity. Store in amber vials at −20°C .
  • Solubility: Sparingly soluble in water (0.1 mg/mL); dissolves in DMSO (50 mg/mL) for biological assays .
  • HPLC Purity: Monitor via reverse-phase C18 column (acetonitrile/water, 70:30); retention time ~8.2 min .

Advanced Research: What strategies enable selective functionalization of the pyrazole or benzamide moieties?

Methodological Answer:

  • Directed Ortho-Metalation: Use LDA to deprotonate the pyrazole N-H, enabling regioselective halogenation at the 4-position .
  • Protection/Deprotection: Shield the amide group with Boc anhydride during pyrazole alkylation, then cleave with TFA .
  • Cross-Coupling: Suzuki-Miyaura reactions on the benzamide aryl chloride (e.g., with boronic acids) to introduce biaryl groups .

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